molecular formula C10H16F3NO B2983657 2-Cyclopentyl-6-(trifluoromethyl)morpholine CAS No. 1375473-05-4

2-Cyclopentyl-6-(trifluoromethyl)morpholine

Cat. No.: B2983657
CAS No.: 1375473-05-4
M. Wt: 223.239
InChI Key: PQRFYIAFENWTLV-UHFFFAOYSA-N
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Description

2-Cyclopentyl-6-(trifluoromethyl)morpholine is a chemical compound with the molecular formula C10H16F3NO and a molecular weight of 223.24 g/mol . It is characterized by the presence of a cyclopentyl group and a trifluoromethyl group attached to a morpholine ring. This compound is used primarily in research and development settings.

Preparation Methods

The synthesis of 2-Cyclopentyl-6-(trifluoromethyl)morpholine typically involves the reaction of cyclopentylamine with 2,2,2-trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cyclopentyl-6-(trifluoromethyl)morpholine undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopentyl-6-(trifluoromethyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the effects of trifluoromethyl groups on biological activity.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its binding affinity to target proteins and enzymes. The cyclopentyl group contributes to the overall molecular conformation, influencing the compound’s biological activity .

Comparison with Similar Compounds

2-Cyclopentyl-6-(trifluoromethyl)morpholine can be compared with similar compounds such as:

These comparisons highlight the unique combination of the cyclopentyl and trifluoromethyl groups in this compound, which contributes to its distinct properties and applications.

Properties

IUPAC Name

2-cyclopentyl-6-(trifluoromethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO/c11-10(12,13)9-6-14-5-8(15-9)7-3-1-2-4-7/h7-9,14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRFYIAFENWTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CNCC(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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